

# CAS number and molecular structure of 4-Chloro-3,5-diiodopyridine

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## Compound of Interest

Compound Name: 4-Chloro-3,5-diiodopyridine

Cat. No.: B086335

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## An In-depth Technical Guide to 4-Chloro-3,5-diiodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, molecular structure, and reactivity of **4-Chloro-3,5-diiodopyridine**, a versatile building block in modern organic synthesis.

## Core Molecular Information

**4-Chloro-3,5-diiodopyridine** is a halogenated pyridine derivative with significant potential in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its distinct substitution pattern allows for selective functionalization at various positions of the pyridine ring.

## Chemical Abstract Service (CAS) Number

The unique identifier for **4-Chloro-3,5-diiodopyridine** in the Chemical Abstracts Service registry is:

- CAS Number: 13993-58-3[1][2]

## Molecular Structure and Properties

The molecular structure of **4-Chloro-3,5-diiodopyridine** consists of a pyridine ring substituted with a chlorine atom at the 4-position and iodine atoms at the 3 and 5-positions.

Table 1: Molecular Properties of **4-Chloro-3,5-diiodopyridine**

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>2</sub> ClI <sub>2</sub> N[1]
Molecular Weight	365.34 g/mol [1]
IUPAC Name	4-chloro-3,5-diiodopyridine
Canonical SMILES	<chem>C1=C(C(=NC=C1Cl)I)I</chem>
InChI Key	Not available in search results

## Chemical Reactivity and Synthetic Applications

**4-Chloro-3,5-diiodopyridine** is a highly electron-deficient pyridine derivative, which makes it an excellent substrate for various chemical transformations. Its reactivity is dominated by the presence of three halogen substituents, allowing for sequential and regioselective functionalization.[1]

### Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-withdrawing nature of the halogen atoms activates the pyridine ring for nucleophilic aromatic substitution. The regioselectivity of these reactions is often governed by the Hard and Soft Acids and Bases (HSAB) principle.[1]

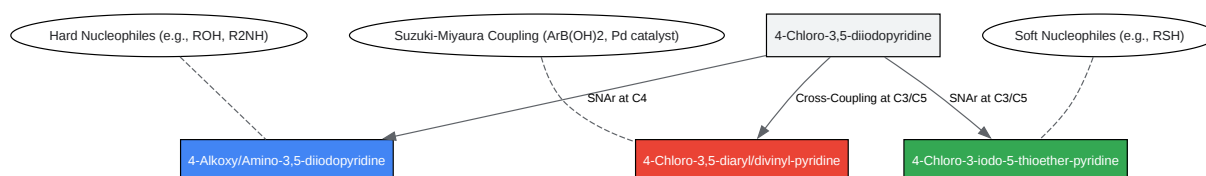
- **Hard Nucleophiles:** Reagents such as alkoxides and amines preferentially displace the chlorine atom at the 4-position.[1]
- **Soft Nucleophiles:** Softer nucleophiles, like thiolates, tend to substitute one of the iodine atoms at the 3- or 5-position.[1]

### Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds is a key feature for selective functionalization.[1]

- Suzuki-Miyaura Coupling: The C-I bonds are significantly more reactive towards palladium catalysts than the C-Cl bond. This allows for selective mono- or di-arylation/vinylation at the 3- and 5-positions while retaining the 4-chloro substituent for subsequent transformations.[1]
- Other Cross-Coupling Reactions: **4-Chloro-3,5-diiodopyridine** is also amenable to other cross-coupling methodologies, such as Stille coupling.[1]

Below is a diagram illustrating the differential reactivity of **4-Chloro-3,5-diiodopyridine** in common synthetic transformations.



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Caption: Reactivity of **4-Chloro-3,5-diiodopyridine**.

## Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using **4-Chloro-3,5-diiodopyridine** as a starting material. Researchers should optimize the reaction conditions for their specific substrates.

Objective: To synthesize a 4-chloro-3,5-diarylpyridine derivative.

Materials:

- **4-Chloro-3,5-diiodopyridine**
- Arylboronic acid (2.2 equivalents)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, 3 equivalents)
- Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
- Inert gas (e.g., Argon or Nitrogen)
- Standard glassware for organic synthesis

Procedure:

- To a flame-dried round-bottom flask, add **4-Chloro-3,5-diiodopyridine** (1 equivalent), the arylboronic acid (2.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (3 equivalents).
- Evacuate and backfill the flask with an inert gas three times.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-3,5-diarylpyridine derivative.

## Workflow for Suzuki-Miyaura Coupling:



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Caption: Suzuki-Miyaura Coupling Workflow.

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## References

- 1. 4-Chloro-3,5-diiodopyridine|CAS 13993-58-3 [benchchem.com]
- 2. 4-Chloro-3,5-diiodopyridine CAS#: 13993-58-3 [amp.chemicalbook.com]
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